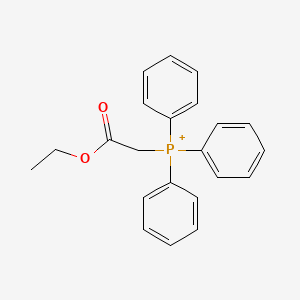
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium can be synthesized through the reaction of triphenylphosphine with ethyl bromoacetate . The reaction is typically carried out in an organic solvent such as ethyl acetate, and the mixture is stirred at room temperature for 24 hours . The product is then filtered and washed with ethyl acetate to obtain the final compound .
Analyse Chemischer Reaktionen
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium undergoes various chemical reactions, including:
Wittig Olefination: It reacts with aldehydes or ketones to form alkenes.
Bergman Cyclization: It is used in the synthesis of precursors for Bergman cyclization.
Michael Addition: It acts as a Michael acceptor in reactions with nucleophiles.
Common reagents used in these reactions include aldehydes, ketones, and nucleophiles such as amines and thiols . The major products formed from these reactions are alkenes, cyclized compounds, and Michael adducts .
Wissenschaftliche Forschungsanwendungen
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium involves its role as a reactant in various chemical reactions. It acts as a Michael acceptor, participating in nucleophilic addition reactions . The molecular targets and pathways involved include the formation of carbon-carbon bonds and the stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium can be compared with similar compounds such as:
Carboxymethyl-triphenyl-phosphonium bromide: Similar in structure but lacks the ethyl ester group.
Ethyltriphenylphosphonium: Similar in structure but with different functional groups.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its applications in various fields .
Eigenschaften
Molekularformel |
C22H22O2P+ |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(2-ethoxy-2-oxoethyl)-triphenylphosphanium |
InChI |
InChI=1S/C22H22O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3/q+1 |
InChI-Schlüssel |
BDBCCQWLFKVQRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















